molecular formula C9H10Br2 B2892564 1-Bromo-2-(3-bromopropyl)benzene CAS No. 1075-28-1

1-Bromo-2-(3-bromopropyl)benzene

Cat. No.: B2892564
CAS No.: 1075-28-1
M. Wt: 277.987
InChI Key: IOAZJPZJOSGBBZ-UHFFFAOYSA-N
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Description

1-Bromo-2-(3-bromopropyl)benzene is an organic compound with the molecular formula C9H10Br2. It is a derivative of benzene, where a bromine atom is attached to the benzene ring, and another bromine atom is attached to the propyl chain. This compound is used in various chemical reactions and has applications in scientific research and industry.

Mechanism of Action

Target of Action

The primary target of 1-Bromo-2-(3-bromopropyl)benzene is the benzylic position of the benzene ring . This compound can interact with the hydrogen atoms at the benzylic position, leading to various chemical reactions .

Mode of Action

This compound can undergo free radical bromination , nucleophilic substitution , and oxidation . In the initiating step of free radical bromination, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes the hydrogen to form succinimide (SH). Then, the benzylic radical reacts with NBS to form the brominated compound .

Biochemical Pathways

The biochemical pathways affected by this compound involve the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . This intermediate can then undergo further reactions, such as the removal of a proton, yielding a substituted benzene ring .

Pharmacokinetics

The compound’smolecular weight is 199.088 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of the action of this compound is the formation of a brominated compound . This compound can be used in further chemical reactions, such as the formation of Grignard reagents .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of a Lewis acid catalyst can facilitate the bromination of benzene . Additionally, the reaction rate may be affected by temperature and the concentration of the reactants.

Preparation Methods

1-Bromo-2-(3-bromopropyl)benzene can be synthesized through several methods. One common method involves the bromination of 1-phenylpropane. The process typically includes the following steps:

Chemical Reactions Analysis

1-Bromo-2-(3-bromopropyl)benzene undergoes various chemical reactions, including:

Scientific Research Applications

1-Bromo-2-(3-bromopropyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and enzyme mechanisms. It can act as a substrate or inhibitor in biochemical assays.

    Medicine: It is used in the development of new drugs and therapeutic agents. Its derivatives have shown potential in treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins

Comparison with Similar Compounds

1-Bromo-2-(3-bromopropyl)benzene can be compared with other similar compounds, such as:

    1-Bromo-3-phenylpropane: This compound has a similar structure but lacks the second bromine atom on the benzene ring. It is used in similar reactions and applications.

    2-Bromo-1-phenylpropane: This compound has the bromine atom attached to the second carbon of the propyl chain. It exhibits different reactivity and applications compared to this compound.

    3-Bromo-1-phenylpropane: This compound has the bromine atom attached to the third carbon of the propyl chain. .

Properties

IUPAC Name

1-bromo-2-(3-bromopropyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOAZJPZJOSGBBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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